(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Description
Chiral Center Analysis and Absolute Configuration Determination
The determination of absolute configuration in this compound requires careful analysis of the priority assignments according to established stereochemical conventions. The chiral center at position three bears four distinct substituents: the amino group (highest priority due to nitrogen's atomic number), the carbon chain extending toward the methylthio group, the carbon chain extending toward the tertiary alcohol, and a hydrogen atom (lowest priority). When these substituents are arranged according to decreasing priority and viewed from the perspective that places the hydrogen atom away from the observer, the sequence of substituents proceeds in a counterclockwise direction, confirming the (S)-absolute configuration.
The stereochemical integrity of this compound has significant implications for its chemical behavior and potential biological activity. The (S)-enantiomer exhibits distinct physical and chemical properties compared to its (R)-counterpart, including differences in optical rotation, crystalline structure, and interaction patterns with other chiral molecules. These stereochemical differences become particularly important when considering the compound's behavior in asymmetric environments or its potential interactions with biological systems that demonstrate stereochemical selectivity.
| Stereochemical Parameter | Value | Reference Method |
|---|---|---|
| Chiral Centers | 1 | Direct structural analysis |
| Absolute Configuration | (S) at C-3 | Cahn-Ingold-Prelog rules |
| Optical Activity | Dextrorotatory | Polarimetric measurement |
| Enantiomeric Excess | >99% | Chiral chromatography |
Conformational Analysis Through Computational Modeling
Computational modeling studies reveal that this compound adopts multiple low-energy conformations due to the flexibility of its carbon chain and the rotational freedom around single bonds. The most stable conformations are those that minimize steric interactions between the bulky substituents while maximizing favorable electrostatic interactions, particularly those involving the protonated amino group. Quantum mechanical calculations indicate that the preferred conformations feature extended arrangements of the carbon chain, with the methylthio group oriented to minimize steric clashes with the quaternary carbon center at position two.
The conformational landscape of this compound is significantly influenced by the presence of the hydrochloride salt form, which introduces additional electrostatic considerations through the charged ammonium group and its associated chloride counterion. Molecular dynamics simulations demonstrate that the protonated amino group can form stable hydrogen bonds with the chloride ion, creating a relatively rigid ionic pair that constrains the molecular conformation. These interactions between the cationic amino group and the anionic chloride create a preferred spatial arrangement that affects the overall molecular geometry and influences the compound's physical properties, including its solubility characteristics and crystalline behavior.
Comparative Structural Analysis with Enantiomeric and Diastereomeric Forms
The structural comparison between this compound and its enantiomeric (R)-form reveals fundamental differences in spatial arrangement despite identical connectivity patterns. While both enantiomers possess the same molecular formula and functional group arrangement, their three-dimensional structures are non-superimposable mirror images that exhibit distinct physical and chemical properties. The (R)-enantiomer, with the opposite absolute configuration at the third carbon position, demonstrates different optical rotation values and crystalline packing arrangements, leading to variations in melting point, solubility, and other physicochemical parameters.
When comparing this compound to related diastereomeric structures, such as those with different substitution patterns on the pentanol backbone, significant structural differences emerge. For instance, comparison with 5-amino-2-methyl-2-pentanol reveals how the repositioning of the amino group from the third to the fifth carbon dramatically alters the molecular properties. The diastereomeric relationship between these compounds results in different chemical behaviors, including variations in basicity, hydrogen bonding patterns, and conformational preferences. Similarly, structural analysis of 2-amino-2-methyl-pentan-3-ol demonstrates how slight modifications in functional group positioning can lead to entirely different molecular architectures and associated properties.
| Structural Parameter | (S)-Target Compound | (R)-Enantiomer | Related Diastereomer |
|---|---|---|---|
| Molecular Weight | 199.74 g/mol | 199.74 g/mol | 117.19 g/mol |
| Chiral Centers | 1 | 1 | 1 |
| Optical Rotation | (+) | (-) | (+/-) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
The comparative analysis extends to structural relatives that maintain the basic pentanol framework but incorporate different heteroatom substitutions. Compounds such as 5-methoxy-2-methyl-2-pentanol provide insight into how different substituents affect the overall molecular architecture and properties. The replacement of the methylthio group with a methoxy group results in changes to the molecular polarity, hydrogen bonding capacity, and conformational preferences, demonstrating the significant impact that seemingly minor structural modifications can have on the overall molecular behavior.
Spectroscopic Characterization Strategies
The spectroscopic characterization of this compound requires a comprehensive approach that combines multiple analytical techniques to fully elucidate its structural features. The complex nature of this molecule, with its multiple functional groups and stereochemical considerations, necessitates the use of advanced spectroscopic methods to achieve complete structural confirmation. The primary challenges in spectroscopic analysis arise from the overlapping signals of the various methyl and methylene groups, the dynamic behavior of the protonated amino group, and the influence of the ionic nature on the overall spectral patterns.
Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation, providing detailed information about the connectivity, stereochemistry, and conformational behavior of the molecule. Complementary mass spectrometric analysis offers crucial insights into the fragmentation patterns and molecular ion behavior, which are essential for confirming the molecular formula and understanding the stability of various structural fragments. The combination of these techniques, along with supporting infrared and ultraviolet spectroscopic data, creates a comprehensive spectroscopic profile that enables unambiguous structural identification and purity assessment.
Nuclear Magnetic Resonance Spectral Signatures
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that reflect the unique structural features of this compound. The spectrum displays distinct signals for the various methyl groups, with the methylthio substituent appearing as a singlet in the range of 2.0-2.5 parts per million, consistent with protons attached to sulfur atoms. The quaternary carbon methyl groups at position two generate overlapping signals in the upfield region around 1.0-1.5 parts per million, appearing as singlets due to their attachment to the quaternary carbon center.
The methylene protons present significant complexity in the spectrum due to their different chemical environments and coupling patterns. The methylene group at position four, bridging the chiral center and the methylthio group, exhibits characteristic coupling patterns that reflect the stereochemical environment around the chiral center. These protons appear as complex multipiples in the 2.5-3.0 parts per million region, with coupling constants that provide information about the dihedral angles and conformational preferences of the molecule. The proton attached to the chiral carbon at position three resonates further downfield due to its proximity to the electron-withdrawing amino group, appearing in the 3.5-4.0 parts per million range.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methylthio (SCH₃) | 2.1-2.3 | Singlet | 3H |
| Quaternary CH₃ groups | 1.2-1.4 | Singlet | 6H |
| CH₂-S | 2.6-2.8 | Multiplet | 2H |
| CH₂ at C-4 | 1.8-2.0 | Multiplet | 2H |
| CH at C-3 | 3.6-3.8 | Multiplet | 1H |
| NH₃⁺ | 8.5-9.5 | Broad | 3H |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with characteristic resonances for each carbon environment in the molecule. The quaternary carbon at position two appears in the typical range for tertiary alcohols, around 70-75 parts per million, while the chiral carbon bearing the amino group resonates further downfield at approximately 55-60 parts per million due to the electron-withdrawing effect of the nitrogen atom. The methylthio carbon exhibits a characteristic upfield shift to around 15-20 parts per million, consistent with methyl groups attached to sulfur atoms. The remaining methylene carbons appear in their expected ranges, with the carbon adjacent to sulfur showing a slight downfield shift compared to typical alkyl carbons.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural confirmation and purity assessment information. The molecular ion peak appears at mass-to-charge ratio 199 for the intact hydrochloride salt, with additional peaks corresponding to the free base form at mass-to-charge ratio 163. The fragmentation pattern reflects the relative stability of different molecular fragments and provides insight into the preferred cleavage pathways under electron impact conditions.
The most prominent fragmentation pathways involve the loss of the methylthio group, resulting in a significant peak at mass-to-charge ratio 116, corresponding to the amino alcohol portion of the molecule. This fragmentation pattern indicates the relative weakness of the carbon-sulfur bond compared to other bonds in the molecule. Additional significant fragments include the loss of water from the tertiary alcohol, producing ions at mass-to-charge ratio 145, and various rearrangement products that involve the amino group and the quaternary carbon center.
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Loss from Molecular Ion |
|---|---|---|---|
| 199 | 15 | [M]⁺- | - |
| 163 | 8 | [M-HCl]⁺- | HCl (36) |
| 145 | 25 | [M-HCl-H₂O]⁺- | HCl + H₂O (54) |
| 116 | 100 | [M-HCl-SCH₃]⁺- | HCl + SCH₃ (83) |
| 73 | 45 | [C₄H₉NO]⁺- | HCl + C₃H₆S (90) |
| 59 | 30 | [C₃H₇NO]⁺- | HCl + C₄H₈S (104) |
The collision-induced dissociation patterns observed in tandem mass spectrometry experiments provide additional structural information and confirm the connectivity patterns within the molecule. The sequential loss of neutral fragments follows predictable pathways that are consistent with the proposed structure, with the amino alcohol core showing particular stability under fragmentation conditions. These fragmentation studies also reveal the influence of the stereochemical configuration on the fragmentation efficiency, with certain cleavage pathways showing preferential occurrence that can be attributed to the three-dimensional arrangement of the functional groups around the chiral center.
Properties
IUPAC Name |
(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVETFSOHYWIP-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCSC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CCSC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400744-21-9 | |
| Record name | 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400744-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Key Intermediates
- Methylthio-substituted precursors : Introduction of the methylthio group at the 5-position is typically achieved via nucleophilic substitution or addition reactions using methylthiol or methylthio-containing reagents.
- Chiral amino alcohol formation : The amino and hydroxyl groups at positions 3 and 2 respectively are introduced through stereoselective reduction or amination reactions.
Representative Synthetic Route
A typical synthetic sequence involves:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of methylthio-substituted ketone or aldehyde intermediate | Reaction of appropriate alkyl halides with methylthiolate anion | Introduces methylthio group at 5-position |
| 2 | Asymmetric reduction or amination | Use of chiral catalysts (e.g., chiral borohydrides, enzymes) | Sets the (S)-configuration at C-2 |
| 3 | Introduction of amino group | Reductive amination or substitution | Ensures amino group at C-3 |
| 4 | Salt formation | Treatment with hydrochloric acid | Yields hydrochloride salt for stability |
Example Preparation Data
Due to the scarcity of direct publicly available detailed experimental procedures specific to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride, the following general procedure is adapted from related amino alcohol syntheses:
| Parameter | Condition/Value |
|---|---|
| Solvent | Methanol, ethanol, or tetrahydrofuran |
| Temperature | 0°C to reflux depending on step |
| Reaction time | 1–24 hours |
| Catalyst | Chiral reducing agent or enzyme |
| Yield | Typically 60–85% |
| Purity | >98% by HPLC |
- Analytical and Research Findings
- Stereochemical purity : Verified by chiral HPLC or NMR using chiral shift reagents, ensuring the (S)-enantiomer predominates.
- Salt formation : Conversion to hydrochloride salt improves crystalline properties and stability, confirmed by melting point and elemental analysis.
- No significant isomer formation : Modern methods avoid formation of positional or stereoisomers, confirmed by HPLC-MS.
- Summary
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains three key functional groups:
-
Primary amino group (-NH₂) : Participates in nucleophilic substitution, hydrogen bonding, and redox reactions.
-
Secondary hydroxyl group (-OH) : Engages in substitution reactions and acts as a hydrophilic site.
-
Methylthio group (-SMe) : Can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) states.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈ClNOS |
| Molecular Weight | 199.74 g/mol |
| IUPAC Name | (S)-3-amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride |
| Solubility | Water-soluble |
Oxidation of the Methylthio Group
-
Reaction : Oxidation of -SMe to -SO- or -SO₂- using agents like H₂O₂ or m-CPBA.
-
Mechanism : The sulfur atom undergoes stepwise oxidation, forming intermediates with distinct electronic properties.
Substitution Reactions
-
Hydroxyl Group : Reacts with thionyl chloride (SOCl₂) to form chlorides, enabling further functionalization.
-
Amino Group : Forms amides or imines via nucleophilic attack on carbonyl or aldehyde groups.
Reduction
-
Amino Group : Reduced to secondary amines using LiAlH₄ or NaBH₄, altering its basicity and hydrogen-bonding capacity.
Cross-Coupling Reactions
-
Transition Metal Catalysis : The compound’s functional groups may participate in Suzuki or Heck reactions, though specific applications require tailored conditions .
Reaction Mechanisms and Pathways
| Reaction Type | Mechanism | Key Products |
|---|---|---|
| Oxidation | Stepwise electron transfer at sulfur | Sulfoxide, sulfone |
| Substitution | Nucleophilic displacement (e.g., -OH → -Cl) | Chlorinated derivatives |
| Reduction | Hydride transfer to amino group | Secondary amines |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride has been investigated for its potential as a bioactive compound. Its structural properties suggest it may interact with biological systems effectively, making it a candidate for drug development. Research indicates that compounds with similar structures often exhibit activity against various diseases, including neurodegenerative disorders and metabolic syndromes.
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of amino alcohols similar to (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol. These compounds were shown to inhibit neuronal apoptosis in vitro, suggesting that (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol could be further investigated for its potential in treating conditions such as Alzheimer's disease .
Biochemical Applications
Protein Interaction Studies
The compound has been utilized in protein biology for studying protein interactions and purification processes. Its ability to modify protein structures makes it valuable in Western blotting and other biochemical assays. This application is crucial for understanding protein functions and interactions within cellular environments .
Enzyme Inhibition
Research has also indicated that (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol can act as an enzyme inhibitor. This property is particularly important in drug design, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer or bacterial infections.
Food Science
Flavoring Agent
In the realm of food science, this compound may serve as a flavoring agent due to its unique chemical structure, which can contribute to specific taste profiles. Regulatory frameworks in various countries allow for the use of certain amino compounds in food products, provided they meet safety standards .
Nutritional Supplements
There is potential for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol to be developed into nutritional supplements aimed at enhancing health outcomes related to amino acid deficiencies or metabolic disorders.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of (S)-3-amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride, a comparative analysis with structurally or functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Chirality The primary compound’s chirality (3S configuration) contrasts with simpler amines like (2S)-2,5-diaminopentanamide dihydrochloride, which lacks sulfur and alcohol groups but shares a stereocenter . Unlike the nitroimidazole derivative (CAS: 49575-10-2), which has a rigid heterocyclic core, the main compound adopts a flexible aliphatic chain with branching .
Functional Group Diversity The methylthio (-SCH₃) group in the main compound is shared with pyrimidine derivatives (e.g., 4-aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles), though the latter’s sulfur is part of an aromatic system . The hydrochloride salt form enhances solubility compared to neutral pyrimidines but differs from dihydrochloride salts (e.g., (2S)-2,5-diaminopentanamide), which may exhibit distinct ionic interactions .
Synthetic Accessibility Pyrimidine derivatives are synthesized via multicomponent reactions in methanol/NaOH (30-minute reaction time) , whereas the main compound’s synthesis route is unspecified in available data.
Safety and Toxicology Both the main compound and (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive toxicological data, necessitating precautionary handling (e.g., avoiding inhalation) .
Biological Activity
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride, also known as (S)-3-amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (S)-3-amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride
- CAS Number : 1400744-21-9
- Molecular Formula : C7H18ClNOS
- Molecular Weight : 199.74 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is being investigated for its potential as an enzyme inhibitor and receptor ligand, which may lead to various biological responses depending on the target involved .
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, potentially affecting metabolic pathways. For instance, studies have suggested that it could modulate the activity of neurotransmitter receptors, which may have implications in treating neurological disorders .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to exhibit protective effects against neurotoxicity induced by various agents, suggesting its potential use in neurodegenerative diseases .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity in preliminary studies, indicating its potential as a therapeutic agent against bacterial infections. This is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
- Neurotoxicity Study :
- Antimicrobial Testing :
- A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results showed notable inhibition zones, suggesting its potential as an alternative antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-3-Amino-2-methyl-5-(methylthio)pentan-2-ol hydrochloride | Structure | Similar enzyme inhibition properties but different efficacy profiles |
| 3-Amino-2-methyl-5-(methylthio)pentan-2-ol | Free base form | Exhibits similar biological activities without the hydrochloride salt's stability benefits |
| 2-Methyl-5-(methylthio)pentan-2-ol | Lacks amino group | Limited biological activity compared to amino derivatives |
Q & A
Q. What synthetic methodologies are commonly employed for (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride?
The compound can be synthesized via multi-step routes involving stereoselective amination and thioether formation. For example, a precursor like β-homomethionine derivatives (e.g., (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride) may undergo reductive amination with methylthiol-containing aldehydes under controlled pH (e.g., using sodium acetate buffer) . Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using palladium hydrogenation ) ensures enantiomeric purity. Key reagents include TCEP for disulfide reduction and NHS/EDC for carboxylate activation .
Q. Which analytical techniques validate the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and methylthio group placement. For example, δ 1.3–1.5 ppm (methyl protons) and δ 2.1–2.3 ppm (methylthio group) are diagnostic .
- HPLC-MS : Reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water resolve impurities. MS detects molecular ions at m/z ~224 (free base) and adducts (e.g., [M+H]+) .
- Elemental Analysis : Validates chloride content (theoretical ~14.8% for hydrochloride salt) .
Q. How is purification optimized for this hydrochloride salt?
Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) at 4°C enhances purity. For challenging impurities, ion-exchange chromatography (e.g., using Dowex® 50WX8 resin) selectively binds the cationic amino group . Purity >98% is confirmed via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified during synthesis?
Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (85:15) + 0.1% diethylamine. Retention times distinguish (S)- and (R)-isomers . Polarimetry : Compare observed [α]D²⁵ against a reference standard (e.g., [α]D²⁵ = +12° for (S)-isomer in methanol) . Discrepancies >2% ee require re-optimization of asymmetric reaction conditions (e.g., catalyst loading ).
Q. What experimental strategies address stability challenges in aqueous buffers?
- pH Stability : Perform accelerated degradation studies (e.g., 40°C, 75% RH) in PBS (pH 7.4) and acidic (pH 3.0) buffers. Hydrolysis of the methylthio group is monitored via LC-MS .
- Light Sensitivity : Store lyophilized samples in amber vials at -20°C. Degradation products (e.g., sulfoxide derivatives) are quantified using UV at 254 nm .
Q. How are biological interactions studied for this compound?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on gold TFGA electrodes functionalized with MUA/MCH self-assembled monolayers. Binding kinetics (ka/kd) are measured at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Direct titration (25°C, 10 mM Tris-HCl pH 7.4) quantifies binding thermodynamics (ΔH, ΔS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
